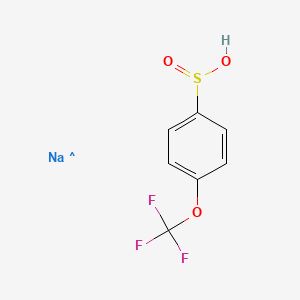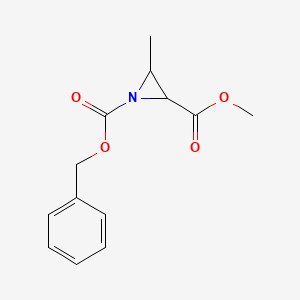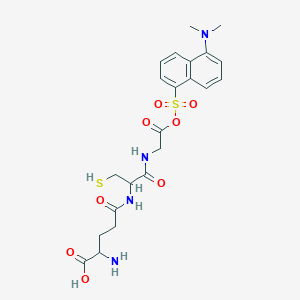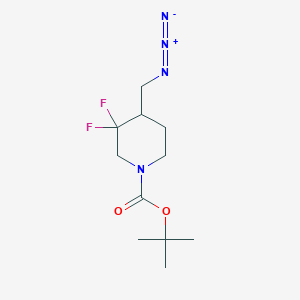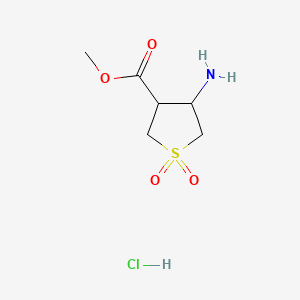
rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, is an organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiolane ring and an amino group, making it a valuable subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (3R,4S)-4-hydroxypyrrolidin-3-yl acetate hydrochloride
- Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
- Rac-methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, stands out due to its unique thiolane ring structure and the presence of both amino and carboxylate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H12ClNO4S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
methyl 4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)4-2-12(9,10)3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
LUAUITQJVJXWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


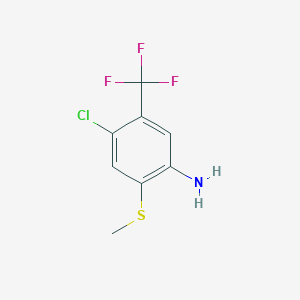

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)

![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

